N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide

medicinal chemistry structure-activity relationship regioisomer differentiation

This N-benzothiazol-2-ylbenzamide is differentiated by its specific 4,5-dichloro-1,3-benzothiazole core and 4-methylbenzamide moiety. It enables exploration of underexplored chlorine positioning for apoptosis induction. Use as a comparator for antiproliferative SAR and potential PHOSPHO1 probe design. ≥95% purity supports biochemical assay use.

Molecular Formula C15H10Cl2N2OS
Molecular Weight 337.22
CAS No. 912758-62-4
Cat. No. B2883481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide
CAS912758-62-4
Molecular FormulaC15H10Cl2N2OS
Molecular Weight337.22
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
InChIInChI=1S/C15H10Cl2N2OS/c1-8-2-4-9(5-3-8)14(20)19-15-18-13-11(21-15)7-6-10(16)12(13)17/h2-7H,1H3,(H,18,19,20)
InChIKeyMVOVSYBYPFWNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 912758-62-4): Baseline Identity for Scientific Procurement


N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 912758-62-4) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class. It features a 4,5-dichloro-substituted benzothiazole core linked via an amide bridge to a 4-methylphenyl ring. Suppliers list it at ≥95% purity with molecular formula C₁₅H₁₀Cl₂N₂OS and molecular weight 337.22 g/mol . The 4,5-dichloro-1,3-benzothiazole scaffold is recognized in medicinal chemistry as a privileged structure, with related analogs exhibiting antiproliferative, antimicrobial, and enzyme-inhibitory activities [1]. However, published bioactivity data specific to this exact compound remain sparse, placing the burden of differentiation on structural comparisons with closely related analogs.

Why N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide Cannot Be Casually Replaced by In-Class Benzothiazole Amides


Within the N-benzothiazol-2-ylbenzamide class, small structural modifications produce large biological differences. Published SAR data on 19 closely related analogs demonstrate that chlorine positioning on the benzothiazole ring—specifically at position 6 versus position 5—determines whether antiproliferative inhibition reaches 80% or drops to near zero at 10 µM against HepG2 cells [1]. Furthermore, the para substituent on the benzamide ring (e.g., -H vs. -CH₃ vs. -OCH₃ vs. -F) modulates lipophilicity, target engagement, and proapoptotic selectivity between MCF-7 and HepG2 lines [1]. The 4,5-dichloro substitution pattern on the benzothiazole and the 4-methyl group on the benzamide ring together define a unique physicochemical and pharmacological profile that cannot be assumed equivalent to any other regioisomer or para-substituted variant without empirical verification. Substituting this compound with N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide (a regioisomer) or with the des-methyl analog N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 912758-45-3) risks losing critical activity or introducing uncharacterized off-target effects.

Quantitative Differentiation Evidence for N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 912758-62-4) Versus Closest Analogs


Structural Differentiation: 4,5-Dichloro vs. 4,7-Dichloro Regioisomerism Defines Targetable Chemical Space

The compound bears chlorine atoms at positions 4 and 5 of the benzothiazole ring, distinguishing it from the 4,7-dichloro regioisomer (N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide). Published SAR on a related N-1,3-benzothiazol-2-ylbenzamide series demonstrates that the halogen substitution position on the benzothiazole nucleus is a critical determinant of antiproliferative potency: compounds with chlorine at position 6 (Series 1) exhibited HepG2 inhibition values up to 80% at 10 µM, whereas compounds bearing fluorine at position 6 (Series 2) showed considerably lower activity [1]. Extrapolating this positional sensitivity, the 4,5-dichloro arrangement cannot be presumed equivalent to the 4,7-dichloro arrangement in any biological assay. The 4,5-dichloro configuration also imparts distinct electronic and steric properties compared to the non-dichlorinated parent benzothiazole scaffold .

medicinal chemistry structure-activity relationship regioisomer differentiation

Para-Methyl Substituent Differentiation: 4-Methylbenzamide vs. Unsubstituted Benzamide (CAS 912758-45-3)

Compared to its closest commercially available analog, N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 912758-45-3, MW 323.19), the target compound incorporates a para-methyl group on the benzamide ring. This substitution increases molecular weight from 323.19 to 337.22 g/mol and adds approximately +0.5 logP units (estimated by the Hansch π constant for -CH₃ on aromatic systems), enhancing lipophilicity . In benzothiazole amide SAR, the nature of the para substituent on the benzamide phenyl ring directly influences cellular activity: the Corbo et al. series showed that compounds with different benzamide substituents (4-F, 4-Cl, unsubstituted) produced HepG2 inhibition values ranging from 0% to 80% at 10 µM [1]. The 4-methyl group specifically contributes electron-donating character and modest steric bulk not present in the des-methyl analog, which may alter target binding, metabolic stability, and cellular permeability.

drug design lipophilicity structure-property relationship

Antiproliferative SAR Context: Halogenated Benzothiazole Amides as Apoptosis-Inducing Scaffolds

Although no published IC₅₀ value exists specifically for CAS 912758-62-4, the compound belongs to a well-characterized antiproliferative chemotype. In the Corbo et al. study, 19 N-1,3-benzothiazol-2-ylbenzamide analogs were evaluated by MTT assay at 10 µM against HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines [1]. Key findings relevant to the target compound's scaffold include: (i) chlorine substitution on the benzothiazole ring was associated with superior antiproliferative activity compared to fluorine; (ii) three compounds (1b, 1f, 1i) achieved ≥70% HepG2 inhibition; (iii) compound 1k (5-F, 3,4-F₂ substitution) emerged as a dual-cell-line proapoptotic inducer with ~2-fold mono-/oligonucleosome enrichment over baseline in HepG2 cells and pronounced apoptosis in MCF-7 cells [1]. These data establish the N-benzothiazol-2-ylbenzamide scaffold—particularly when halogenated—as a validated starting point for anticancer lead discovery. The target compound's 4,5-dichloro substitution represents an underexplored permutation within this active space, offering potential for novel SAR exploration.

cancer apoptosis antiproliferative activity

Patented Chemical Space: Benzothiazole Amides as Adenosine Receptor and Cell Proliferation Modulators

Benzothiazole amide derivatives structurally related to the target compound appear in granted patents. US Patent 6,727,247 (Hoffman-La Roche, 2004) claims substituted benzothiazole amide derivatives as adenosine receptor ligands for CNS disorders [1]. US Patent 6,720,346 claims thiazole benzamide derivatives as inhibitors of cell proliferation [2]. While neither patent explicitly exemplifies CAS 912758-62-4, both define a chemical space encompassing 4,5-dichloro-benzothiazole amides with para-substituted benzamide moieties. The target compound sits at the intersection of these two patent families, suggesting potential dual relevance to adenosine receptor modulation (CNS applications) and antiproliferative mechanisms (oncology). This patent context differentiates the compound from benzothiazole amides that fall outside these claimed scopes.

adenosine receptor CNS patent landscape

PHOSPHO1 Inhibitor Probe Context: Differentiating from the ML086 Chemotype

The MeSH database entry for ML086—a PHOSPHO1 inhibitor with IC₅₀ of 139 nM—maps to the benzamide-benzothiazole class [1]. Importantly, ML086 (CAS 1177148-36-5) has a distinct molecular formula (C₁₆H₁₄N₂O₂S, MW 298.36) and lacks the 4,5-dichloro substitution pattern . The target compound (C₁₅H₁₀Cl₂N₂OS, MW 337.22) differs in both the halogenation pattern and the benzamide substituent. For researchers investigating PHOSPHO1 or related phosphatases in skeletal mineralization, the dichlorinated variant offers a structurally distinct tool compound with potentially altered selectivity, potency, and physicochemical properties compared to ML086. However, no direct PHOSPHO1 inhibition data are available for CAS 912758-62-4, so any claim of differential activity remains prospective.

PHOSPHO1 skeletal mineralization chemical probe

Commercially Verified Specifications: Purity Benchmark for Procurement Decision-Making

The target compound is commercially available with a documented purity specification of ≥95% (Catalog No. CM952677) . This purity level is consistent with the closely related analog N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 912758-45-3, also ≥95%, Catalog No. CM956745) . Both compounds are supplied under identical purity specifications by the same vendor, eliminating purity as a basis for differentiation. However, the availability of a pre-characterized, ≥95% pure batch with a defined catalog number supports reproducible sourcing—a critical consideration when the compound is intended for quantitative structure-activity relationship (QSAR) studies or as a reference standard in bioassays. Procurement teams should verify lot-specific certificates of analysis (CoA) for actual purity values, as ≥95% represents a minimum threshold.

quality control purity specification vendor comparison

Recommended Application Scenarios for N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 912758-62-4) Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Halogenated Benzothiazole Amides as Anticancer Leads

The 4,5-dichloro substitution pattern on the benzothiazole ring is underexplored in published antiproliferative SAR, which has focused primarily on 6-chloro and 6-fluoro derivatives [1]. Researchers seeking to probe the impact of chlorine positioning on benzothiazole-based apoptosis induction should use this compound as a complement to established analogs. The validated MTT assay at 10 µM in HepG2 and MCF-7 lines provides a ready framework for comparative evaluation [1]. The 4-methylbenzamide substituent further allows assessment of para-substituent electronic effects on potency and selectivity.

Chemical Probe Development for Target Identification Studies Involving Benzothiazole-Binding Proteins

The dichlorobenzothiazole scaffold, combined with the 4-methylbenzamide moiety, may serve as a affinity probe or as a precursor for installing photoaffinity or biotin tags via the para-methyl group. The compound is structurally related to ML086, a known PHOSPHO1 inhibitor , suggesting potential applications in phosphatase-targeted chemical biology. However, users should independently verify PHOSPHO1 or other target activity, as no direct data are published for this specific compound. The ≥95% purity specification supports its use as a reference compound in biochemical assays .

Freedom-to-Operate and Lead Identification Within Patent-Defined Benzothiazole Amide Space

For organizations building patent portfolios around adenosine receptor modulators or cell proliferation inhibitors, this compound structurally intersects with claims in US 6,727,247 and US 6,720,346 [2][3]. It may serve as a comparator compound for patent landscape analysis or as a starting point for designing analogs that fall outside existing IP. Its distinct 4,5-dichloro and 4-methyl substitution pattern helps define the boundaries of prior art.

Negative Control or Orthogonal Chemotype for ML086-Based PHOSPHO1 Studies

The structural divergence from ML086 (absence of chlorine atoms; different benzamide substitution) positions this compound as a potential negative control or orthogonal chemotype in PHOSPHO1 inhibition studies. Investigators using ML086 (IC₅₀ 139 nM) to probe PHOSPHO1's role in skeletal mineralization [4] may find value in testing the dichlorinated analog to assess whether observed effects are specific to the ML086 chemotype or generalizable to benzothiazole amides. Activity must be empirically determined before drawing conclusions.

Quote Request

Request a Quote for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.